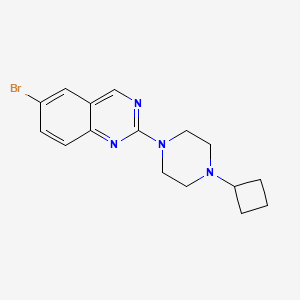![molecular formula C21H24N4O B15120802 N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15120802.png)
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is a complex organic compound that features a quinoline moiety, a piperidine ring, and a pyridine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the pyridine group via additional substitution reactions. The final product is obtained after purification and characterization using techniques such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
科学研究应用
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound’s interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The piperidine and pyridine groups may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 6-Methoxyquinoline
- 3-Fluoro-6-methoxyquinoline
- Quinoline N-oxides
Uniqueness
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine is unique due to its combination of a quinoline moiety with both piperidine and pyridine groups This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other quinoline derivatives
属性
分子式 |
C21H24N4O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
N-[1-(6-methoxyquinolin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C21H24N4O/c1-24(20-5-3-4-12-22-20)17-10-13-25(14-11-17)21-9-6-16-15-18(26-2)7-8-19(16)23-21/h3-9,12,15,17H,10-11,13-14H2,1-2H3 |
InChI 键 |
KCZVGJFJHDKGCH-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCN(CC1)C2=NC3=C(C=C2)C=C(C=C3)OC)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(Methylsulfanyl)pyrimidin-4-yl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15120719.png)
![1-{5H,7H,8H-pyrano[4,3-c]pyridazine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B15120727.png)
![5-chloro-N-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15120729.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120732.png)
![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}pent-4-enamide](/img/structure/B15120740.png)
![3-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120741.png)
![3-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15120759.png)
![N-[1-(1,3-benzoxazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B15120764.png)
![5-chloro-N-methyl-N-[1-(5-methyl-1,3-thiazol-2-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B15120767.png)
![4-{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B15120771.png)
![2-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}acetamide](/img/structure/B15120773.png)
![N-{1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B15120787.png)
![1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine](/img/structure/B15120795.png)

